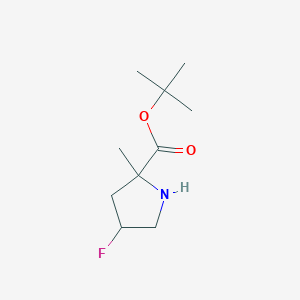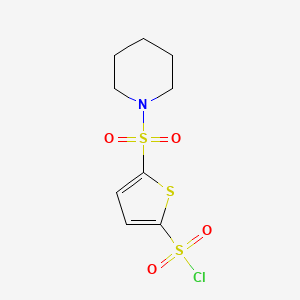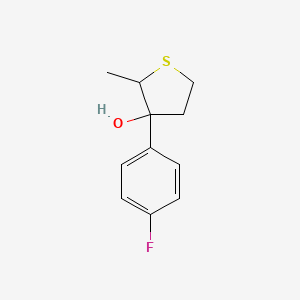
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cyclopentane derivative with an aldehyde functional group and a 2-methylprop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methylprop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then oxidized to form the aldehyde group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylprop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reduction: 1-(2-Methylprop-2-en-1-yl)cyclopentane-1-methanol
Substitution: Halogenated derivatives of the original compound
Applications De Recherche Scientifique
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound’s reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde: Similar structure but lacks the methyl group on the prop-2-en-1-yl substituent.
1-Methyl-1-(2-propenyl)cyclopentane: Similar structure but lacks the aldehyde functional group.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl): Similar structure but contains a ketone functional group instead of an aldehyde.
Uniqueness
1-(2-Methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde functional group and a 2-methylprop-2-en-1-yl substituent. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(2)7-10(8-11)5-3-4-6-10/h8H,1,3-7H2,2H3 |
Clé InChI |
ITFPQPCJMVPYGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1(CCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


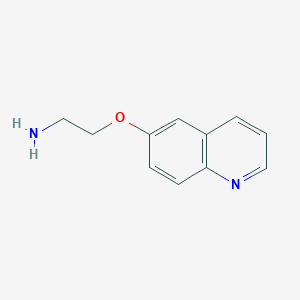
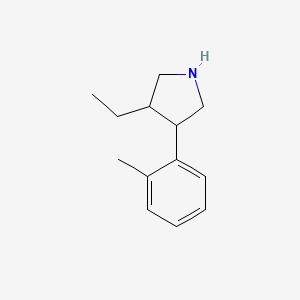
![Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13216571.png)
![2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine](/img/structure/B13216572.png)
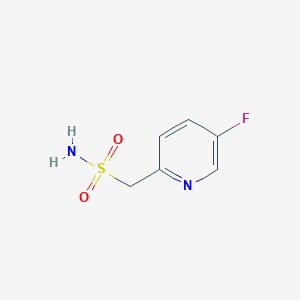
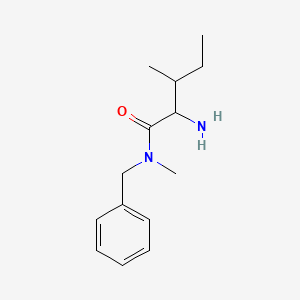
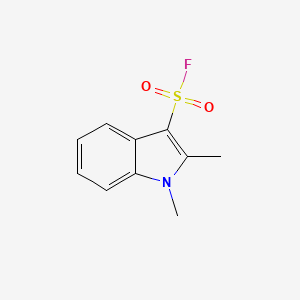
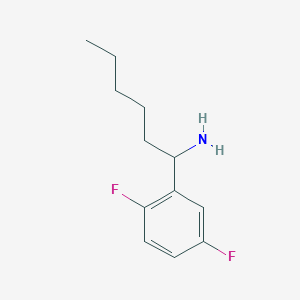
![2-[1-(Aminomethyl)cyclopropyl]butan-2-ol](/img/structure/B13216611.png)
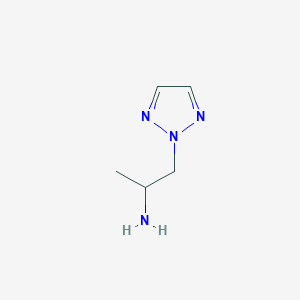
![2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)
